2-(5-Nitropyridin-2-yloxy)ethanol
Overview
Description
Synthesis Analysis
The synthesis of related nitroaromatic compounds involves the introduction of nitro groups to aromatic rings, which can significantly alter the chemical properties of the molecule. For instance, the paper titled "N-(2-Hydroxy-5-nitrophenyl)methanesulfonamide ethanol monosolvate" discusses a compound with a nitro group positioned on an aromatic ring, similar to the nitropyridine moiety in 2-(5-Nitropyridin-2-yloxy)ethanol. The synthesis of such compounds typically requires careful control of reaction conditions to ensure the correct placement of the nitro group and the formation of the desired product .
Molecular Structure Analysis
The molecular structure of nitroaromatic compounds is characterized by the presence of a nitro group attached to an aromatic ring. In the case of the compound studied in the first paper, the dihedral angle between the aromatic ring and the nitro group is reported to be 8.78°, indicating a nearly planar arrangement. This structural information is crucial as it can affect the compound's reactivity and interaction with other molecules .
Chemical Reactions Analysis
Chemical reactions involving nitroaromatic compounds can be quite diverse. The second paper describes the chemoselective reduction of functionalized 5-nitroisoxazoles, which is relevant to understanding how nitro groups in aromatic compounds can be manipulated. The reduction of nitro groups to amino groups is a common transformation in organic synthesis, and the choice of solvent can lead to different products, as demonstrated by the formation of 5-aminoisoxazoles in ethanol and 5-[hydroxy(tetrahydrofuran-2-yl)amino]isoxazoles in tetrahydrofuran . These findings suggest that the reactivity of nitro groups in compounds like 2-(5-Nitropyridin-2-yloxy)ethanol can be highly dependent on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroaromatic compounds are influenced by the presence of the nitro group. For example, the compound in the first paper exhibits hydrogen bonding interactions in the crystal structure, which can affect its solubility and melting point. The nitro group's electron-withdrawing nature also impacts the compound's acidity and basicity. In the context of 2-(5-Nitropyridin-2-yloxy)ethanol, similar properties can be expected, such as hydrogen bonding potential and sensitivity to the reaction environment .
Scientific Research Applications
1. Specific Scientific Field The research was conducted in the field of Material Science , specifically focusing on the optical, structural, and electrical behavior of thin films .
3. Methods of Application or Experimental Procedures The NAMA material was synthesized from the reaction between 2-(2-aminoethylamino)-5-nitropyridine and 9-antracene carboxaldehyde under mild reaction conditions . The material was then dissolved in an organic solvent and grown in thin film form using drop casting on a soda-lime glass substrate . The transmittance and reflectance spectra of the grown film were measured in the wavelengths ranging from 200 nm to 2400 nm .
4. Results or Outcomes The fundamental optical constants such as absorption coefficient ( \( \alpha \) ), optical band energy gap ( \( E_ {\text {g}} \) ), refractive index ( \( n \)) and the dielectric parameters of the thin film were calculated from the optical spectrum values obtained . The optical band gap energy of the film was found as 2.72 eV from standard optical analysis . The dispersion parameters were determined in regard to the Wemple-DiDomenico single oscillator model, and the dispersion energy ( \( E_ {\text {d}} \)) and the single oscillator energy ( \( E_ {0} \)) were found as 14.12 eV and 6.80 eV, respectively . An Au/NAMA/n-Si/In Schottky diode was fabricated to determine the electrical parameters, and the values of ideality factor and barrier height of the fabricated device were obtained as 2.61 eV and 0.724 eV, respectively .
Safety And Hazards
properties
IUPAC Name |
2-(5-nitropyridin-2-yl)oxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-3-4-13-7-2-1-6(5-8-7)9(11)12/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESQFSZFUCZCEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343172 | |
Record name | 2-[(5-Nitropyridin-2-yl)oxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728005 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(5-Nitropyridin-2-yloxy)ethanol | |
CAS RN |
143071-39-0 | |
Record name | 2-[(5-Nitropyridin-2-yl)oxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Hydroxyethoxy)-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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